

# DS-8895a: A Technical Overview of a Novel Anti-EphA2 Antibody

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DS-8895

Cat. No.: B2882344

[Get Quote](#)

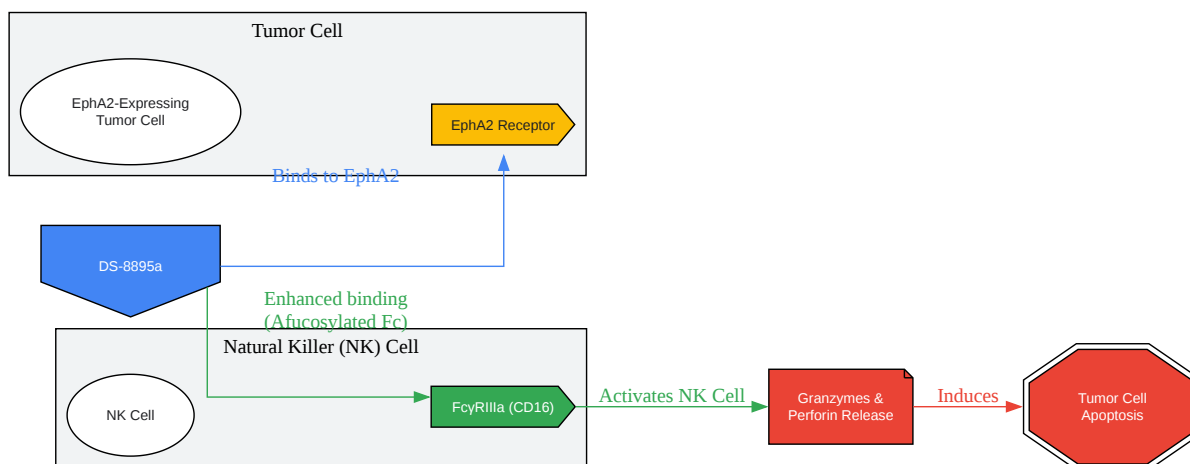
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**DS-8895a** is a humanized, afucosylated monoclonal antibody targeting the erythropoietin-producing hepatocellular receptor A2 (EphA2), a receptor tyrosine kinase overexpressed in a wide range of solid tumors and associated with poor prognosis.[1][2] The strategic afucosylation of **DS-8895a** enhances its binding affinity to the FcγRIIIa receptor on immune effector cells, leading to a potentiation of antibody-dependent cellular cytotoxicity (ADCC), a key mechanism for eliminating cancer cells.[3][4] This technical guide provides a comprehensive overview of the discovery and development of **DS-8895a**, detailing its mechanism of action, preclinical efficacy, and clinical evaluation.

## Mechanism of Action: Enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC)

**DS-8895a** is engineered to elicit a powerful anti-tumor immune response primarily through ADCC.[4] The antibody binds to the extracellular juxtamembrane region of both full-length and truncated forms of EphA2 expressed on the surface of cancer cells.[2][5] The afucosylated Fc region of **DS-8895a** exhibits a significantly higher affinity for the FcγRIIIa (CD16) receptor on natural killer (NK) cells.[4] This enhanced binding leads to more efficient engagement of NK cells and subsequent release of cytotoxic granules, inducing apoptosis in the targeted tumor cells.[4]



[Click to download full resolution via product page](#)

**Figure 1:** Mechanism of Action of **DS-8895a** via Enhanced ADCC.

## Preclinical Development

### In Vitro Cytotoxicity

The enhanced ADCC activity of **DS-8895a** was demonstrated in vitro using EphA2-positive human breast cancer MDA-MB-231 cells as target cells and human peripheral blood mononuclear cells (PBMCs) as effector cells. **DS-8895a** exhibited markedly increased ADCC activity compared to its fucosylated parent antibody.

Cell Line	Effector Cells	Antibody	Donor A EC50 (ng/mL)	Donor B EC50 (ng/mL)
MDA-MB-231	Human PBMCs	DS-8895a	8.6	57.1
MDA-MB-231	Human PBMCs	Parent Antibody	105.6	821.9

Table 1: In Vitro  
ADCC Activity of  
DS-8895a.

## In Vivo Tumor Growth Inhibition

The anti-tumor efficacy of **DS-8895a** was evaluated in xenograft models using athymic nude mice bearing EphA2-positive human breast cancer (MDA-MB-231) and human gastric cancer (SNU-16) tumors. **DS-8895a** demonstrated dose-dependent inhibition of tumor growth in both models.[\[1\]](#)[\[6\]](#)

Xenograft Model	Treatment	Dose (mg/kg)	Outcome
MDA-MB-231 (Breast Cancer)	DS-8895a	0.03	Statistically significant tumor growth inhibition (P=0.0356)
0.1	Statistically significant tumor growth inhibition (P=0.0086)		
0.3, 1, 3	Statistically significant tumor growth inhibition (P<0.0001)		
SNU-16 (Gastric Cancer)	DS-8895a	10	Statistically significant tumor growth inhibition (P=0.0006)
DS-8895a + Cisplatin	5 (DS-8895a) + 5 or 10 (Cisplatin)	Combination showed better efficacy than monotherapies	

Table 2: In Vivo Efficacy of DS-8895a in Xenograft Models.

[\[1\]](#)[\[2\]](#)

## Clinical Development

**DS-8895a** has been evaluated in two Phase I clinical trials in patients with advanced solid tumors.

### Phase I Dose-Escalation and Expansion Study (NCT02004717)

This study aimed to determine the safety, tolerability, and pharmacokinetics of **DS-8895a** in patients with advanced solid tumors.[\[3\]](#)[\[7\]](#)

Parameter	Value
Enrollment	37 patients
Tumor Types (Expansion Cohort)	Gastric Cancer (n=9), Esophageal Cancer (n=6)
Dose Levels (Escalation)	0.1, 0.3, 1.0, 3.0, 10, 20 mg/kg
Recommended Dose (Expansion)	20 mg/kg
Administration	Intravenously every 2 weeks
Maximum Tolerated Dose (MTD)	Not reached
Dose-Limiting Toxicities (DLTs)	1 (Grade 4 platelet count decreased at 20 mg/kg)
Drug-Related Adverse Events (AEs)	64.9% of patients
Grade $\geq$ 3 Drug-Related AEs	8.1% of patients
Infusion-Related Reactions	51.4% of patients (manageable)
Best Overall Response	1 Partial Response (Gastric Cancer), 13 Stable Disease

Table 3: Summary of Phase I Study  
(NCT02004717) Results.[\[3\]](#)[\[7\]](#)

## Phase I Safety and Bioimaging Study (NCT02252211)

This study assessed the safety, biodistribution, and tumor uptake of **DS-8895a** using  $^{89}\text{Zr}$ -labeled **DS-8895a** PET imaging.[\[8\]](#)[\[9\]](#)

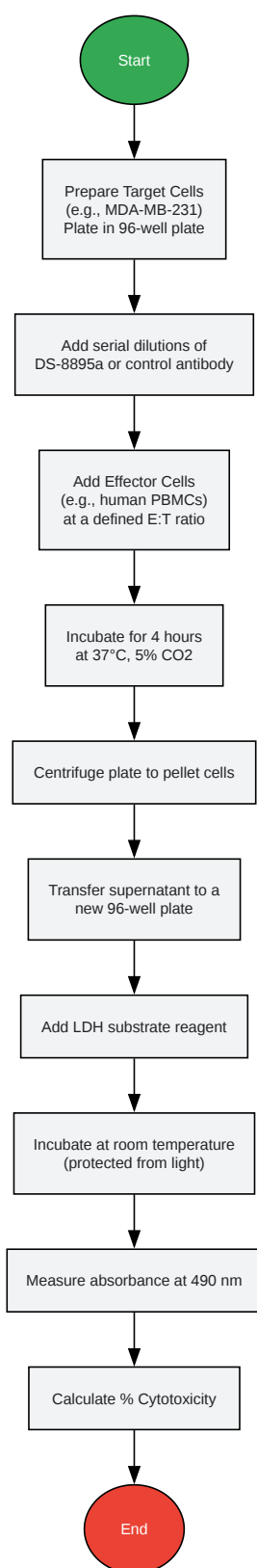
Parameter	Value
Enrollment	9 patients
Dose Cohorts	1 mg/kg (n=4), 3 mg/kg (n=3)
Dose-Limiting Toxicities	None reported
Treatment-Related Adverse Events	None reported
Best Response (Cohort 1)	Stable Disease
Best Response (Cohort 2)	Progressive Disease
Tumor Uptake ( $^{89}\text{Zr}$ -DS-8895a)	Low-grade uptake in most tumors
Study Outcome	Further development of DS-8895a was halted due to limited therapeutic efficacy and low tumor uptake.

Table 4: Summary of Phase I Bioimaging Study (NCT02252211) Results.[\[8\]](#)[\[9\]](#)

## Experimental Protocols

### Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

A non-radioactive lactate dehydrogenase (LDH) release assay is a standard method to quantify ADCC.

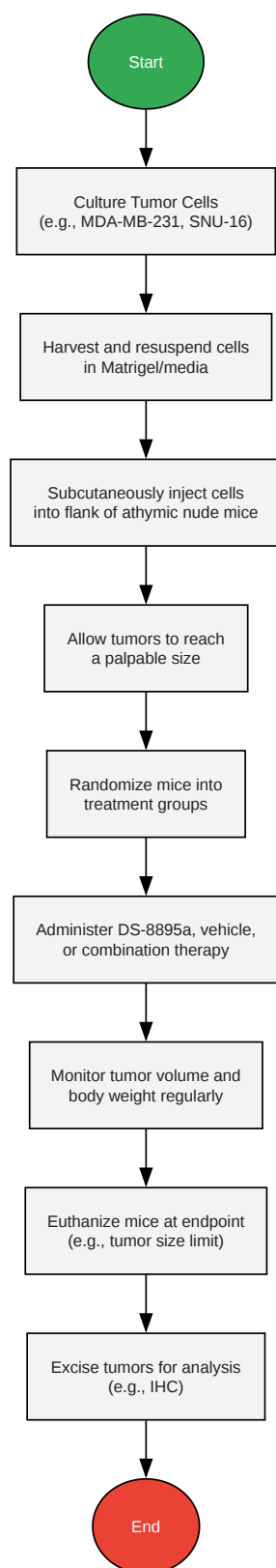


[Click to download full resolution via product page](#)

**Figure 2:** General Workflow for an LDH-based ADCC Assay.

- **Cell Preparation:** Target tumor cells (e.g., MDA-MB-231) are seeded in a 96-well plate. Effector cells (e.g., human PBMCs) are isolated and prepared.
- **Antibody Addition:** Serial dilutions of **DS-8895a** and a control antibody are added to the target cells.
- **Co-culture:** Effector cells are added to the wells at a specific effector-to-target (E:T) ratio.
- **Incubation:** The plate is incubated for a defined period (e.g., 4 hours) to allow for cell lysis.
- **LDH Measurement:** The amount of LDH released into the supernatant from lysed cells is quantified using a colorimetric assay.
- **Data Analysis:** The percentage of specific cytotoxicity is calculated by comparing the LDH release in the presence of the antibody to spontaneous and maximum release controls.

## Xenograft Tumor Model



[Click to download full resolution via product page](#)

**Figure 3:** General Workflow for a Xenograft Tumor Model Study.

- **Cell Implantation:** EphA2-positive human cancer cells (e.g.,  $5 \times 10^6$  MDA-MB-231 or SNU-16 cells) are suspended in a solution like Matrigel and subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).[3]
- **Tumor Growth and Grouping:** Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
- **Treatment Administration:** **DS-8895a**, a vehicle control, or combination therapies are administered according to the study design (e.g., intravenously).
- **Monitoring:** Tumor volume and mouse body weight are measured regularly.
- **Endpoint and Analysis:** At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as immunohistochemistry.

## Immunohistochemistry (IHC)

- **Tissue Processing:** Tumors are fixed in formalin and embedded in paraffin (FFPE).
- **Sectioning:** Thin sections of the FFPE tissue are cut and mounted on slides.
- **Deparaffinization and Rehydration:** The paraffin is removed using xylene, and the tissue is rehydrated through a series of graded alcohol washes.
- **Antigen Retrieval:** Heat-induced epitope retrieval is performed to unmask the target antigen.
- **Staining:** Sections are incubated with a primary antibody against the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A chromogen (e.g., DAB) is then added to produce a colored precipitate at the site of the antigen.
- **Counterstaining and Mounting:** The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopic examination.

## Conclusion

**DS-8895a** is a rationally designed, afucosylated anti-EphA2 monoclonal antibody with enhanced ADCC activity. Preclinical studies demonstrated its potential to inhibit tumor growth in EphA2-positive cancers. However, Phase I clinical trials, while demonstrating a manageable

safety profile, revealed limited therapeutic efficacy and low tumor uptake, leading to the discontinuation of its further development.[8][9] The learnings from the **DS-8895a** program, particularly the insights gained from the bioimaging study, provide valuable information for the future design and development of antibody-based cancer therapeutics.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. sysy.com [sysy.com]
- 2. Tumor xenograft model [bio-protocol.org]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. nordicbiosite.com [nordicbiosite.com]
- To cite this document: BenchChem. [DS-8895a: A Technical Overview of a Novel Anti-EphA2 Antibody]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2882344#ds-8895-antibody-discovery-and-development]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)